DL-Glyceraldehyde 3-phosphate

Übersicht

Beschreibung

DL-Glyceraldehyde 3-phosphate is a significant biochemical compound that serves as an intermediate in several metabolic pathways, including glycolysis and gluconeogenesis. It plays a crucial role in cellular respiration and energy production. This compound is also known for its inhibitory effects on the growth of Escherichia coli and its role as a competitive inhibitor of acyltransferase enzymes .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: DL-Glycerinaldehyd-3-phosphat kann aus seinem Diethylacetal-Derivat synthetisiert werden. Die Herstellung beinhaltet die Hydrolyse von DL-Glycerinaldehyd-3-phosphat-Diethylacetal-Bariumsalz in Gegenwart von Dowex-50-Harz in Wasserstoffform. Die Reaktion wird in einem siedenden Wasserbad durchgeführt, gefolgt von schnellem Abkühlen und Zentrifugation, um die gewünschte Verbindung zu erhalten .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird DL-Glycerinaldehyd-3-phosphat typischerweise durch enzymatische Reaktionen hergestellt. Es kann aus Fructose-1,6-bisphosphat durch die Einwirkung von Fructose-bisphosphat-Aldolase gewonnen werden, wodurch auch Dihydroxyacetonphosphat entsteht. Das Triosephosphat-Isomerase-Enzym wandelt dann Dihydroxyacetonphosphat in DL-Glycerinaldehyd-3-phosphat um .

Analyse Chemischer Reaktionen

Oxidation Reactions

G3P undergoes oxidation primarily through enzymatic catalysis, forming high-energy intermediates essential for ATP synthesis.

Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH)-Catalyzed Oxidation

-

The free aldehyde form of G3P (not the geminal diol) is the active substrate, with a diol:aldehyde equilibrium ratio of 29:1 in aqueous solution .

-

Reaction rate is pH-dependent, optimal in the range 7.3–8.6 .

Mechanistic Insights :

-

GAPDH facilitates the covalent binding of G3P to its active-site cysteine, forming a thiohemiacetal intermediate.

-

NAD⁺ lowers the pKa of the essential thiol group, enhancing reactivity .

Reduction Reactions

G3P serves as a precursor in reductive pathways, contributing to lipid and carbohydrate synthesis.

Reduction to Glycerol 3-Phosphate

| Reaction | Enzyme | Cofactors | Key Findings |

|---|---|---|---|

| G3P + NADH + H⁺ → Glycerol 3-phosphate + NAD⁺ | Glycerol 3-phosphate dehydrogenase | NADH | - This reaction links carbohydrate metabolism to lipid biosynthesis. |

Phosphorylation and Isomerization

G3P interconverts with other triose phosphates and participates in branching pathways.

Isomerization to Dihydroxyacetone Phosphate (DHAP)

| Reaction | Enzyme | Equilibrium Constant | Key Findings |

|---|---|---|---|

| G3P ⇌ DHAP | Triose phosphate isomerase (TPI) | Keq ≈ 0.05 (favors DHAP) | - TPI achieves catalytic perfection, with a rate limited only by substrate diffusion . |

Phosphorylation in Biosynthetic Pathways

GAPDH Activity Assay

Preparation of D-G3P from Diethyl Acetal

Competitive Inhibition and Bactericidal Effects

-

Target : G3P inhibits E. coli growth by competitively blocking:

-

Transport : Enters cells via the glycerol 3-phosphate transporter .

Structural and Equilibrium Considerations

-

Tautomerism : G3P exists as a dynamic equilibrium of geminal diol (major) and free aldehyde (minor) forms (29:1 ratio) .

-

Reactivity : Only the free aldehyde participates in enzymatic reactions, with a diol→aldehyde rate constant of 8.7×10⁻² sec⁻¹ .

Comparative Reaction Kinetics

| Parameter | GAPDH-Catalyzed Oxidation | Non-Enzymatic Diol↔Aldehyde Interconversion |

|---|---|---|

| Rate (sec⁻¹) | ~300 (turnover number) | 0.087 |

| Activation | NAD⁺-dependent | pH-independent (5–8.6) |

Wissenschaftliche Forschungsanwendungen

Biochemical Role

DL-Glyceraldehyde 3-phosphate is primarily known for its role in metabolic processes:

- Intermediate in Glycolysis : It is produced from glucose breakdown and is essential for ATP production.

- Precursor for Biosynthesis : Serves as a precursor for various biomolecules, including amino acids and nucleotides.

Chemistry

- Enzymatic Assays : this compound is utilized as a substrate in enzymatic assays to study enzyme kinetics and mechanisms. For example, it is involved in reactions catalyzed by glyceraldehyde-3-phosphate dehydrogenase, which converts it to 1,3-bisphosphoglycerate while reducing NAD+ to NADH .

Biology

- Metabolic Studies : The compound is crucial for understanding metabolic pathways such as glycolysis and gluconeogenesis. It has been shown to influence cellular respiration and energy production .

- Bactericidal Activity : Research indicates that at concentrations of 2.5 mM, this compound exhibits bactericidal effects against Escherichia coli, acting as a competitive inhibitor of enzymes involved in membrane phospholipid synthesis .

Medicine

- Metabolic Disorders : It is studied in the context of metabolic disorders like diabetes and cancer. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), the enzyme that acts on this compound, has been identified as a potential therapeutic target in cancer treatment due to its role in tumor progression and chemoresistance .

Industry

- Biochemical Reagents : this compound is employed in producing various biochemical reagents and serves as an intermediate in synthesizing other compounds.

Bactericidal Effect on E. coli

A study demonstrated that this compound inhibits E. coli growth without preferentially affecting nucleic acid or phospholipid accumulation, although it impacts protein synthesis . The mechanism involves entry through the glycerol 3-phosphate transport system and inhibition of acyltransferase enzymes.

GAPDH in Hepatocellular Carcinoma

Research has highlighted the role of GAPDH in hepatocellular carcinoma (HCC). Elevated levels of GAPDH correlate with increased glycolytic activity in cancer cells, contributing to tumor progression. Targeting GAPDH could enhance the efficacy of therapies for HCC by overcoming chemoresistance .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Used as a substrate in enzymatic assays | Essential for studying enzyme kinetics and mechanisms |

| Biology | Involved in glycolysis and gluconeogenesis | Influences cellular respiration and energy production |

| Medicine | Target for cancer treatment; studied in metabolic disorders | GAPDH plays a role in tumor progression; targeting it may enhance therapies |

| Industry | Employed in producing biochemical reagents | Serves as an intermediate for synthesizing other compounds |

| Bactericidal Activity | Exhibits significant bactericidal properties against E. coli | Inhibits bacterial growth without affecting nucleic acid accumulation |

Wirkmechanismus

DL-Glyceraldehyde 3-phosphate exerts its effects primarily through its role in metabolic pathways. It acts as a substrate for glyceraldehyde phosphate dehydrogenase, catalyzing the conversion to 1,3-bisphosphoglycerate. This reaction involves the oxidation of this compound and the reduction of NAD+ to NADH. The compound also inhibits the growth of Escherichia coli by interfering with acyltransferase enzymes .

Vergleich Mit ähnlichen Verbindungen

Dihydroxyacetone phosphate: Another intermediate in glycolysis, which can be converted to DL-Glyceraldehyde 3-phosphate by triose phosphate isomerase.

Fructose 1,6-bisphosphate: A precursor in the glycolytic pathway that is split into this compound and dihydroxyacetone phosphate by fructose bisphosphate aldolase.

Glycerol 3-phosphate: A reduced form of this compound, involved in lipid metabolism.

Uniqueness: this compound is unique due to its dual role as both a metabolic intermediate and an inhibitor of bacterial growth. Its involvement in multiple metabolic pathways and its inhibitory effects on specific enzymes make it a compound of significant interest in both biochemical research and industrial applications .

Biologische Aktivität

DL-Glyceraldehyde 3-phosphate (G3P) is a key intermediate in several metabolic pathways, particularly glycolysis and gluconeogenesis. Its biological activity extends beyond mere metabolic functions, influencing various cellular processes, including bactericidal effects and potential roles in cancer biology. This article reviews the biological activities of G3P, supported by case studies and research findings.

G3P is a triose phosphate that plays a crucial role in carbohydrate metabolism. It is involved in both energy production and biosynthetic pathways. The compound can exist in two stereoisomeric forms: D-glyceraldehyde 3-phosphate and L-glyceraldehyde 3-phosphate, with the latter being particularly noted for its biological activities.

Key Functions:

- Intermediate in Glycolysis: G3P is produced from the breakdown of glucose and is essential for ATP production.

- Precursor for Synthesis: It serves as a precursor for the synthesis of various biomolecules, including amino acids and nucleotides.

Bactericidal Activity

Research has demonstrated that this compound exhibits significant bactericidal properties against Escherichia coli. At a concentration of 2.5 mM, it effectively inhibits bacterial growth without preferentially affecting nucleic acid or phospholipid accumulation, although protein synthesis is somewhat impacted .

Mechanism of Action:

- G3P enters bacterial cells via the glycerol 3-phosphate transport system.

- It acts as a competitive inhibitor of certain enzymes involved in membrane phospholipid synthesis, notably affecting acyl coenzyme A:sn-glycerol 3-phosphate acyltransferase and cytidine 5′-diphosphate-diglyceride:sn-glycerol 3-phosphate phosphatidyltransferase .

Implications in Cancer Research

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme that catalyzes the conversion of G3P to 1,3-bisphosphoglycerate in glycolysis, has been identified as a potential therapeutic target in cancer treatment. Elevated levels of GAPDH have been associated with increased glycolytic activity in cancer cells, particularly in hepatocellular carcinoma (HCC) where it contributes to tumor progression and chemoresistance .

Research Findings:

- GAPDH as a Drug Target: Studies indicate that targeting GAPDH could enhance the efficacy of loco-regional therapies for HCC by overcoming chemoresistance .

- mRNA Stability Regulation: GAPDH also plays a role in regulating mRNA stability through its interaction with AU-rich elements (AREs) in mRNA, affecting the expression of genes such as endothelin-1 (ET-1), which is involved in vascular function and tumor biology .

Case Studies

- Bactericidal Effect on E. coli:

- GAPDH in Hepatocellular Carcinoma:

Data Summary Table

Eigenschaften

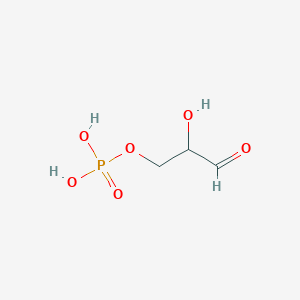

IUPAC Name |

(2-hydroxy-3-oxopropyl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h1,3,5H,2H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJXRIRHZLFYRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861814 | |

| Record name | 2-Hydroxy-3-oxopropyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591-59-3, 142-10-9 | |

| Record name | 3-Phosphoglyceraldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Glyceraldehyde 3-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-oxopropyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-glyceraldehyde 3-phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHOSPHOGLYCERALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7466PL1110 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

- A: Beyond its role in energy production, 3-Phosphoglyceraldehyde can be siphoned off from glycolysis to generate precursors for various biosynthetic pathways, including serine biosynthesis [, ].

A: 3-Phosphoglyceraldehyde interacts with glyceraldehyde 3-phosphate dehydrogenase (GAPDH) [, , , ]. This interaction leads to the oxidation of 3-PGA to 1,3-bisphosphoglycerate, a high-energy compound that drives ATP synthesis in the subsequent step of glycolysis [, , , ].

A: The oxidation of 3-Phosphoglyceraldehyde by GAPDH is coupled with the reduction of NAD+ to NADH [, ]. This reaction contributes to maintaining the cellular redox balance and influences downstream metabolic processes dependent on NAD+/NADH levels [, , ].

- A: While specific spectroscopic data wasn't detailed in the provided research, 3-Phosphoglyceraldehyde can be characterized by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which reveals information about its structure and interactions with enzymes [].

- A: 3-Phosphoglyceraldehyde is a metabolic intermediate, not a catalyst. Its role is to be transformed within metabolic pathways [].

- A: Early research on 3-Phosphoglyceraldehyde was instrumental in elucidating the glycolytic pathway [, ]. This work laid the foundation for our understanding of central carbon metabolism and its regulation [, ].

- A: Research on 3-Phosphoglyceraldehyde extends beyond biochemistry and intersects with fields like plant biology, microbiology, and potentially medicine. Understanding its role in diverse organisms can offer insights into metabolic regulation, disease mechanisms, and potential therapeutic targets [, , , , , , , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.